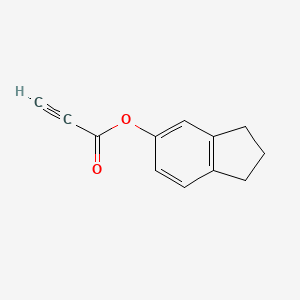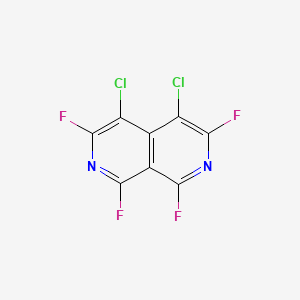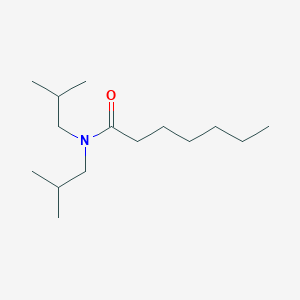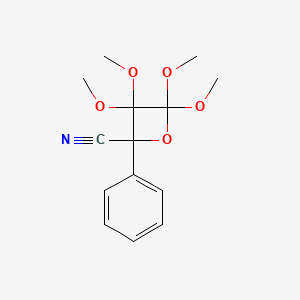
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a four-membered oxetane ring substituted with methoxy groups and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The reaction conditions often require the presence of a photosensitizer and UV light to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethoxy-2-phenyloxetane-2-carbonitrile
- 3,3,4,4-Tetramethoxy-2-phenylbutane-2-carbonitrile
- 2,2-Dimethoxy-3-phenyloxetane-3-carbonitrile
Uniqueness
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct physicochemical properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .
Propiedades
Número CAS |
60299-87-8 |
|---|---|
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3,3,4,4-tetramethoxy-2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C14H17NO5/c1-16-13(17-2)12(10-15,11-8-6-5-7-9-11)20-14(13,18-3)19-4/h5-9H,1-4H3 |
Clave InChI |
FUIUVNLWOOICAN-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(OC1(OC)OC)(C#N)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
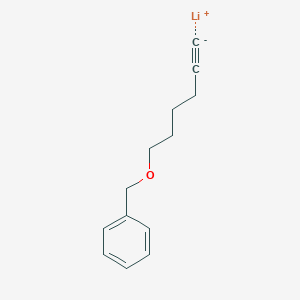
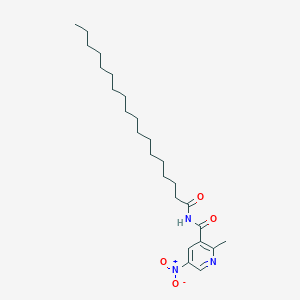

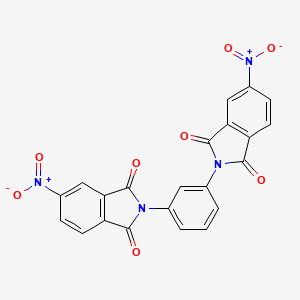
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
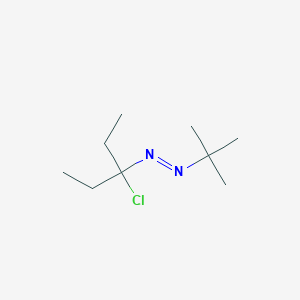

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
